Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate
Description
Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a 3-chloro group and a 4-((2-chloro-4-fluorobenzyl)oxy) moiety. The allyl ester group at the carboxylate position enhances reactivity in applications such as polymer chemistry or prodrug synthesis.
Properties
Molecular Formula |
C17H13Cl2FO3 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
prop-2-enyl 3-chloro-4-[(2-chloro-4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H13Cl2FO3/c1-2-7-22-17(21)11-4-6-16(15(19)8-11)23-10-12-3-5-13(20)9-14(12)18/h2-6,8-9H,1,7,10H2 |
InChI Key |
VMJAQWDJPHLZDC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride in the presence of a base, followed by esterification with allyl alcohol. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and catalysts but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Used in the study of enzyme interactions and inhibition due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The target compound’s 3-Cl and 2-Cl-4-F-benzyl groups are electron-withdrawing, contrasting with the electron-donating methyl (p-tolyl) and tert-butyl groups in analogs. This may reduce nucleophilic reactivity at the ester carbonyl compared to methyl benzoate derivatives.
Analysis :
- High yields (e.g., 89% for methyl benzoate analog) correlate with less steric hindrance from substituents. The target compound’s halogenated benzyl group may reduce yields due to steric or electronic challenges during synthesis.
- Tert-butyl substituents (43% yield) demonstrate how bulky groups can impede reactivity, suggesting similar challenges for the target compound.
Spectroscopic Data Comparison
Insights :
- The target compound’s NMR is expected to show downfield shifts for aromatic protons due to electron-withdrawing halogens, contrasting with upfield shifts in methyl-substituted analogs.
- IR spectra for all compounds confirm ester carbonyls (1715–1720 cm<sup>-1</sup>), with additional bands for amines or ketones in analogs.
Research Findings and Implications
- Reactivity : Halogen substituents in the target compound may enhance stability toward hydrolysis compared to methyl or tert-butyl analogs but reduce compatibility with polar solvents.
- Applications: Methyl and allyl benzoate analogs are used as intermediates in drug synthesis (e.g., anti-inflammatory agents).
Biological Activity
Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClFO
- Molecular Weight : 335.18 g/mol
- CAS Number : Not specifically listed in the provided sources, but related compounds are referenced.
This compound features a benzoate moiety with an allyl group and a chloro-fluorobenzyl ether, which may contribute to its biological properties.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of halogen substituents (chlorine and fluorine) is known to enhance antimicrobial efficacy by increasing lipophilicity and membrane permeability.
- Cytotoxicity : In vitro assays have shown that related compounds can induce cytotoxic effects in cancer cell lines. For instance, studies on structurally analogous compounds demonstrated significant inhibition of cell proliferation in human cervical (HeLa) and lung (A549) carcinoma cells at varying concentrations using the MTT assay .
- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.
Case Studies
- Cytotoxicity Assays :
-
Antimicrobial Testing :
- Another research effort focused on testing various benzoate derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated potent antibacterial activity, with some compounds achieving MIC values as low as 1 µg/mL . This suggests a promising avenue for the development of new antimicrobial agents based on this scaffold.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
